[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile
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Overview
Description
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a dec-3-ene-1,5-diyn-1-yl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile typically involves the reaction of a phenylacetonitrile derivative with a dec-3-ene-1,5-diyn-1-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols can replace the nitrile group, forming amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenated products with reduced alkyne groups.
Substitution: Amides or esters formed from the reaction with nucleophiles.
Scientific Research Applications
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Dec-3-ene-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile: Similar structure but with the alkyne group at a different position on the phenyl ring.
Properties
CAS No. |
823227-97-0 |
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Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-(2-dec-3-en-1,5-diynylphenyl)acetonitrile |
InChI |
InChI=1S/C18H17N/c1-2-3-4-5-6-7-8-9-12-17-13-10-11-14-18(17)15-16-19/h7-8,10-11,13-14H,2-4,15H2,1H3 |
InChI Key |
MMWOKEMXJJDWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1CC#N |
Origin of Product |
United States |
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